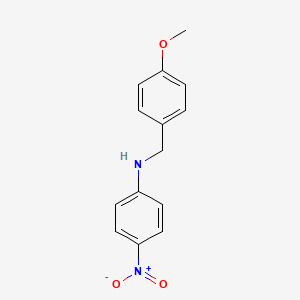![molecular formula C36H48N2O B12547391 N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide CAS No. 143252-47-5](/img/structure/B12547391.png)
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is a chemical compound with the molecular formula C36H48N2O. This compound is known for its unique structure, which includes a quinoline moiety, a phenyl group, and a long-chain nonadec-2-enamide. The presence of the quinoline ring makes it a compound of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide typically involves multiple steps:
Quinoline Synthesis: The quinoline moiety can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Ethenyl Linker: The quinoline derivative is then reacted with a suitable aldehyde to form the ethenyl linker through a condensation reaction.
Coupling with Phenyl Group: The resulting intermediate is coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of Nonadec-2-enamide: Finally, the phenyl-quinoline intermediate is reacted with nonadec-2-enamide under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl linker can be reduced to an ethyl linker using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline moiety makes it a potential candidate for developing antimalarial, antimicrobial, and anticancer agents.
Materials Science: Its unique structure can be utilized in the design of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is primarily attributed to its quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including:
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes can lead to antibacterial activity.
Kinases: Inhibition of specific kinases can result in anticancer activity.
Receptors: Binding to specific receptors can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Quinacrine: Another antimalarial and anticancer agent with a similar structure.
Uniqueness
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is unique due to its long-chain nonadec-2-enamide, which can impart different physicochemical properties compared to simpler quinoline derivatives. This uniqueness can be exploited in designing new materials and drugs with improved efficacy and selectivity.
属性
CAS 编号 |
143252-47-5 |
|---|---|
分子式 |
C36H48N2O |
分子量 |
524.8 g/mol |
IUPAC 名称 |
N-[4-(2-quinolin-2-ylethenyl)phenyl]nonadec-2-enamide |
InChI |
InChI=1S/C36H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-36(39)38-34-28-24-31(25-29-34)23-27-33-30-26-32-20-18-19-21-35(32)37-33/h17-30H,2-16H2,1H3,(H,38,39) |
InChI 键 |
KFGNMQVSGGFAHU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC=CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
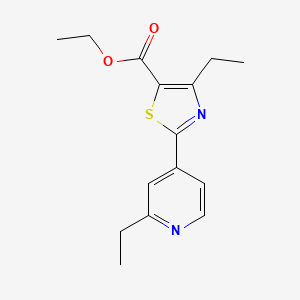
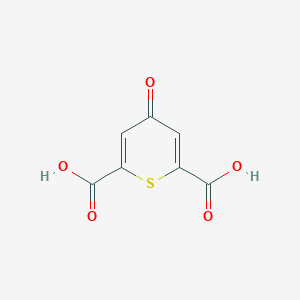
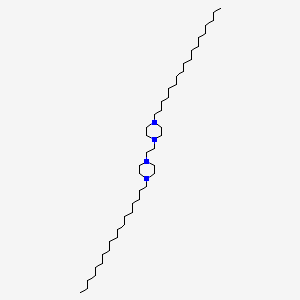



![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
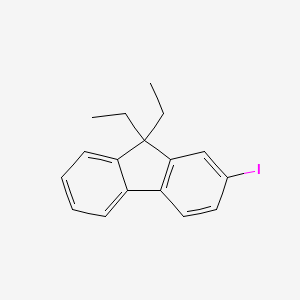
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)
